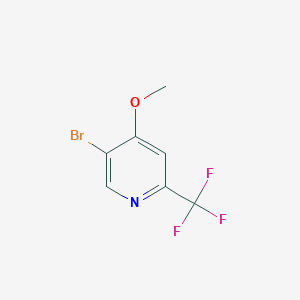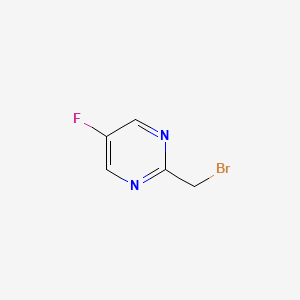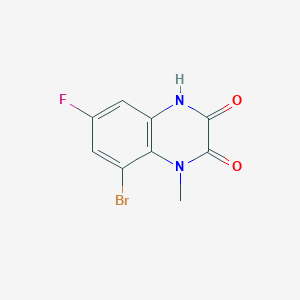
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione
Übersicht
Beschreibung
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol . It is a research chemical and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione can be represented by the SMILES notation: CN1C2=C (C=C (C=C2Br)F)NC (=O)C1=O .Physical And Chemical Properties Analysis
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione has a molecular weight of 273.06 g/mol . The compound’s molecular formula is C9H6BrFN2O2 .Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Activity
- Quinoxaline derivatives have been found to exhibit antimicrobial activity .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various strains of bacteria and fungi .
- The results or outcomes obtained usually include the determination of the minimum inhibitory concentration (MIC) of the compound against the tested strains .
-
Anti-Amoebic, Anti-Proliferative Activity
- Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against amoebic strains and cancer cell lines .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested strains or cell lines .
-
Hypoglycemic, Anti-Glaucoma Activity
- Quinoxaline derivatives have been found to exhibit hypoglycemic and anti-glaucoma activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on blood glucose levels or intraocular pressure .
-
Antiviral Activity
- Some quinoxaline derivatives have shown antiviral activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various viral strains .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested viral strains .
-
Cytotoxic with Anticancer, Antitumor Activity
- Quinoxaline derivatives have been found to exhibit cytotoxic activities with potential anticancer and antitumor effects .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various cancer cell lines .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested cell lines .
-
Antithrombotic Activity
- Some quinoxaline derivatives have shown antithrombotic activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on blood clotting parameters .
-
Anti-Convulsant Activity
- Quinoxaline derivatives have been found to exhibit anti-convulsant activity .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on seizure activity .
-
Anti-Tuberculosis Activity
- Some quinoxaline derivatives have shown anti-tuberculosis activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against Mycobacterium tuberculosis .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested bacterial strain .
-
Anti-Malarial Activity
- Quinoxaline derivatives have been found to exhibit anti-malarial activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against Plasmodium falciparum .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested parasite strain .
-
Anti-Leishmanial Activity
- Some quinoxaline derivatives have shown anti-leishmanial activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against Leishmania donovani .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested parasite strain .
-
Anti-HIV Activity
- Quinoxaline derivatives have been found to exhibit anti-HIV activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against HIV-1 .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested viral strain .
-
Anti-Inflammatory Activity
- Some quinoxaline derivatives have shown anti-inflammatory activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on inflammation parameters .
-
Anti-Oxidant Activity
- Quinoxaline derivatives have been found to exhibit anti-oxidant activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds for their ability to scavenge free radicals .
- The results or outcomes obtained usually include the determination of the antioxidant capacity of the compound .
-
Anti-Alzheimer’s Activity
- Some quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
- The methods of application or experimental procedures typically involve in vitro and in vivo testing of the compounds for their ability to inhibit enzymes associated with Alzheimer’s disease .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested enzymes .
-
Anti-Diabetic Activity
- Quinoxaline derivatives have been found to exhibit anti-diabetic activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on blood glucose levels .
-
Anti-COVID Activity
- Some quinoxaline derivatives have shown potential in the treatment of COVID-19 .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds for their ability to inhibit SARS-CoV-2 .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against SARS-CoV-2 .
-
Anti-Dengue Activity
- Quinoxaline derivatives have been found to exhibit anti-dengue activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds for their ability to inhibit the dengue virus .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the dengue virus .
-
Anti-Parkinson’s Activity
- Some quinoxaline derivatives have shown potential in the treatment of Parkinson’s disease .
- The methods of application or experimental procedures typically involve in vitro and in vivo testing of the compounds for their ability to inhibit enzymes associated with Parkinson’s disease .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested enzymes .
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-13-7-5(10)2-4(11)3-6(7)12-8(14)9(13)15/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJHAHZGUBEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-1-methylquinoxaline-2,3(1H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)
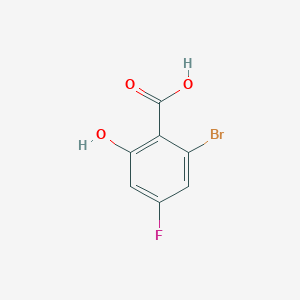
![1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1381834.png)
![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/structure/B1381836.png)
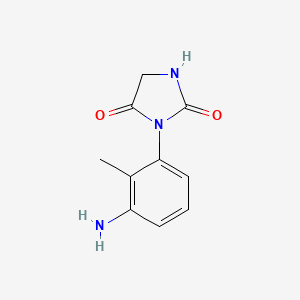
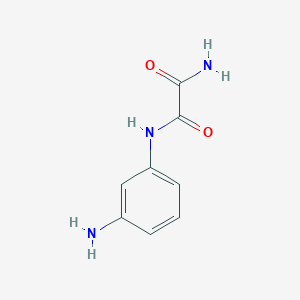
![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
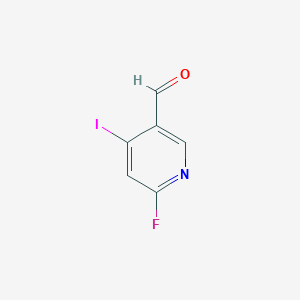
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
